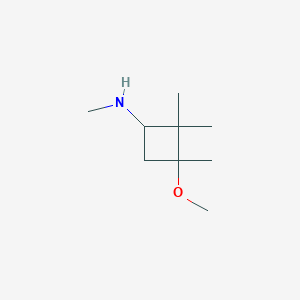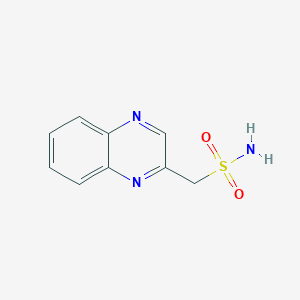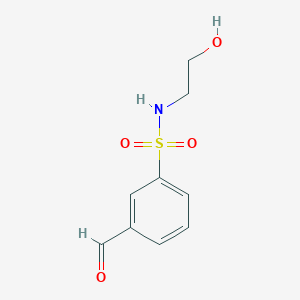
3-Formyl-N-(2-hydroxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-N-(2-hydroxyethyl)benzenesulfonamide is an organic compound with the molecular formula C9H11NO4S It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-N-(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 3-formylbenzenesulfonamide with 2-chloroethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol attacks the sulfonamide nitrogen, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Formyl-N-(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with carboxylic acids or acylation with acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Carboxylic acids or acyl chlorides in the presence of a catalyst like sulfuric acid or pyridine.
Major Products Formed
Oxidation: 3-Carboxy-N-(2-hydroxyethyl)benzenesulfonamide.
Reduction: 3-Hydroxymethyl-N-(2-hydroxyethyl)benzenesulfonamide.
Substitution: Esters or amides of this compound.
Applications De Recherche Scientifique
3-Formyl-N-(2-hydroxyethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Formyl-N-(2-hydroxyethyl)benzenesulfonamide depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Formylbenzenesulfonamide: Lacks the hydroxyethyl group, making it less versatile in chemical reactions.
N-(2-Hydroxyethyl)benzenesulfonamide: Lacks the formyl group, reducing its reactivity in oxidation and reduction reactions.
3-Formyl-N-(2-methoxyethyl)benzenesulfonamide: Contains a methoxyethyl group instead of a hydroxyethyl group, which can affect its solubility and reactivity.
Uniqueness
3-Formyl-N-(2-hydroxyethyl)benzenesulfonamide is unique due to the presence of both formyl and hydroxyethyl groups, which provide a combination of reactivity and solubility properties. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H11NO4S |
|---|---|
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
3-formyl-N-(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H11NO4S/c11-5-4-10-15(13,14)9-3-1-2-8(6-9)7-12/h1-3,6-7,10-11H,4-5H2 |
Clé InChI |
UHGYRRNUDWVLFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)NCCO)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



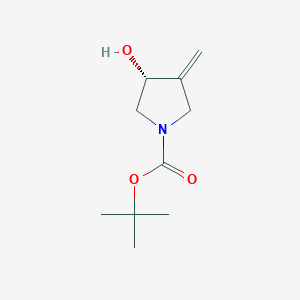

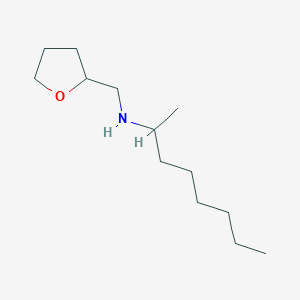
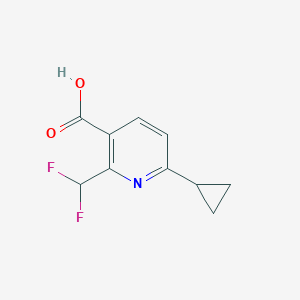
![6-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B15229491.png)

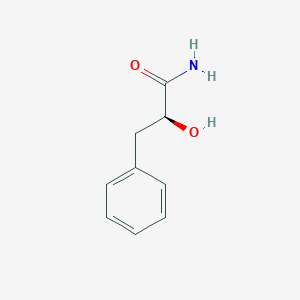
![Spiro[3.3]heptane-2-carbonitrile](/img/structure/B15229532.png)
![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15229541.png)
![2-(7-Acetyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B15229547.png)
